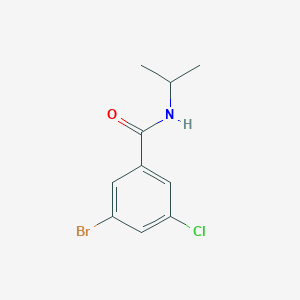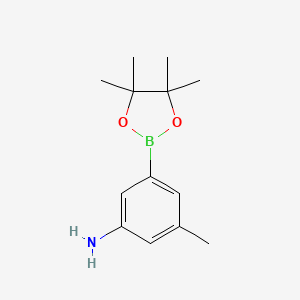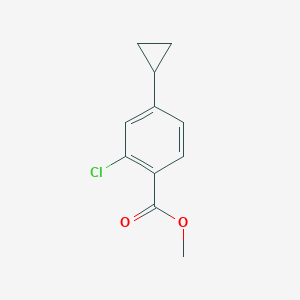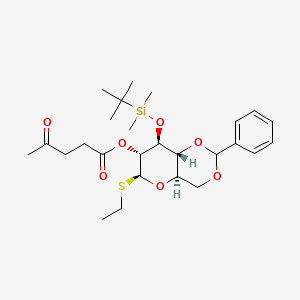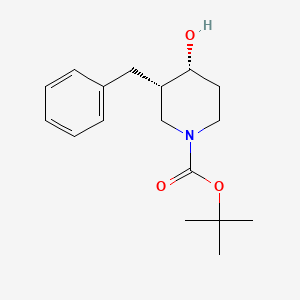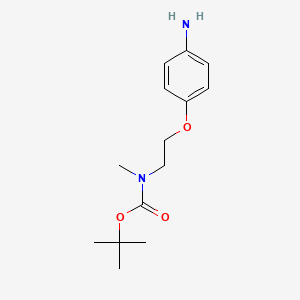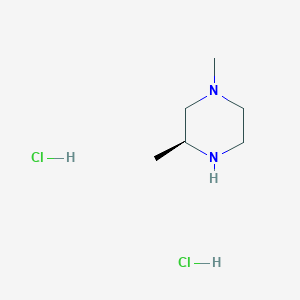![molecular formula C14H23NO B1532582 2-Methyl-2-[4-(2-methylpropoxy)phenyl]propan-1-amine CAS No. 1179058-13-9](/img/structure/B1532582.png)
2-Methyl-2-[4-(2-methylpropoxy)phenyl]propan-1-amine
Übersicht
Beschreibung
2-Methyl-2-[4-(2-methylpropoxy)phenyl]propan-1-amine is a chemical compound with the molecular formula C14H23NO . It is also known by its synonym, Benzeneethanamine, β,β-dimethyl-4-(2-methylpropoxy)- .
Molecular Structure Analysis
The molecular structure of 2-Methyl-2-[4-(2-methylpropoxy)phenyl]propan-1-amine consists of a propylamine backbone with a methyl group and a phenyl group attached to the second carbon. The phenyl group is further substituted with a 2-methylpropoxy group .Wissenschaftliche Forschungsanwendungen
Biomolecular Interactions and Drug Discovery
Compounds with amine groups, especially those with specific structural configurations like "2-Methyl-2-[4-(2-methylpropoxy)phenyl]propan-1-amine", could play significant roles in biomolecular interactions. These interactions are crucial for drug discovery, where the binding affinity and specificity towards biological targets such as proteins and enzymes are key determinants of a compound's therapeutic potential. For instance, amine derivatives are explored for their interactions with DNA or proteins, providing insights into potential drug development pathways (Shoukry & van Eldik, 2023).
Neurochemical Research
Amines and their derivatives are of significant interest in neurochemical research due to their structural similarities to neurotransmitters. They are used in studies exploring the mechanisms of neurodegenerative diseases, neuroprotection, and neurotransmitter dynamics. For example, research on the neurotoxicity and neurochemistry of certain phenylisopropylamines provides insights into their effects on the central nervous system and potential implications for neurological disorders (McKenna & Peroutka, 1990).
Biodegradation and Environmental Science
In environmental science, the biodegradation pathways of aromatic compounds, including those with amine groups, are studied to understand their fate in the environment and their impact on ecosystems. This research is crucial for developing strategies to mitigate pollution and for the bioremediation of contaminated sites. Studies on the biodegradation of aromatic compounds by bacteria such as Escherichia coli offer valuable insights into the microbial degradation processes and potential environmental applications (Díaz et al., 2001).
Material Science and Polymer Chemistry
Amine derivatives are also explored in material science and polymer chemistry for their potential applications in creating novel materials. Their reactive amine groups make them suitable candidates for cross-linking agents in polymer synthesis or as functional groups in the design of smart materials with specific properties such as biocompatibility, environmental responsiveness, or adhesive capabilities. Research on bio-inspired adhesive materials, such as catechol-conjugated chitosan, demonstrates the versatility of amine-functionalized compounds in biomedical applications (Ryu, Hong, & Lee, 2015).
Eigenschaften
IUPAC Name |
2-methyl-2-[4-(2-methylpropoxy)phenyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-11(2)9-16-13-7-5-12(6-8-13)14(3,4)10-15/h5-8,11H,9-10,15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBVXGYIBZPQRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(C)(C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-[4-(2-methylpropoxy)phenyl]propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




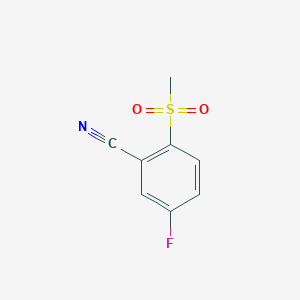
![3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide](/img/structure/B1532504.png)
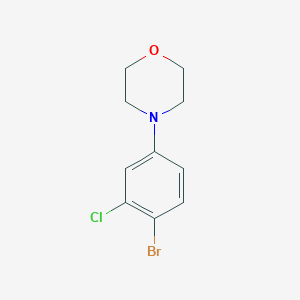
![2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid](/img/structure/B1532509.png)
